molecular formula C12H11Cl3 B2980470 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287341-45-9

1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2980470
CAS No.: 2287341-45-9
M. Wt: 261.57
InChI Key: XQSODZCBENGWQX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.

    Introduction of the chloromethyl group: This step often involves the chlorination of a methyl group attached to the bicyclo[1.1.1]pentane core.

    Attachment of the 3,5-dichlorophenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the bicyclo[1.1.1]pentane core is alkylated with 3,5-dichlorobenzene.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction reactions: Reduction can be used to modify the bicyclo[1.1.1]pentane core or the phenyl ring.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and amines. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride are common.

Major Products Formed:

    Substitution reactions: Products include azides, thiols, and amines.

    Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction reactions: Products include reduced bicyclo[1.1.1]pentane derivatives and modified phenyl rings.

Scientific Research Applications

1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, metabolic processes, or structural components of cells, depending on its functional groups and overall structure.

Comparison with Similar Compounds

1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

    Similar Compounds: Examples include 1-(Hydroxymethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane and 1-(Aminomethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane.

    Uniqueness: The presence of the chloromethyl group and the 3,5-dichlorophenyl substituent imparts unique chemical reactivity and potential biological activity, distinguishing it from other derivatives.

Properties

IUPAC Name

1-(chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)8-1-9(14)3-10(15)2-8/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSODZCBENGWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC(=C3)Cl)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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